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Cat. No.: B12370236 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to

understanding Talazoparib's pharmacokinetic variability in patients with organ impairment,

providing crucial data for clinical development and therapeutic application.

This guide offers a comprehensive comparison of Talazoparib levels in different patient

populations, with a primary focus on individuals with renal and hepatic impairment. The data

presented is compiled from peer-reviewed clinical studies and aims to provide an objective

overview of the drug's performance and the supporting experimental evidence.

Impact of Renal Impairment on Talazoparib
Pharmacokinetics
Talazoparib's exposure is significantly influenced by renal function. As the primary route of

elimination for unchanged Talazoparib is through renal excretion, patients with impaired kidney

function exhibit higher plasma concentrations of the drug.[1][2] A dedicated phase I study

systematically evaluated the pharmacokinetics of Talazoparib in patients with varying degrees

of renal impairment compared to those with normal renal function.[1][2]

The study revealed a clear trend of increased Talazoparib exposure with worsening renal

function.[1] Patients with mild, moderate, and severe renal impairment experienced a notable

rise in both the area under the plasma concentration-time curve (AUC) and the maximum

observed plasma concentration (Cmax) at steady state. These findings underscore the
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necessity for dose adjustments in this patient population to mitigate the risk of increased

toxicity.

Table 1: Comparison of Talazoparib Pharmacokinetic Parameters in Patients with Renal

Impairment vs. Normal Renal Function (at Day 22)

Degree of
Renal
Impairment

Patient Cohort
(n)

% Increase in
AUC₀₋₂₄

% Increase in
Cmax

Recommended
Starting Dose

Mild (eGFR 60–

89 mL/min/1.73

m²)

9 12.2% 11.1% 1 mg/day

Moderate (eGFR

30–59

mL/min/1.73 m²)

8 43.0% 31.6% 0.75 mg/day

Severe (eGFR

15–29

mL/min/1.73 m²)

8 163.3% 89.3% 0.5 mg/day

Normal Renal

Function
9 - - 1 mg/day

Data sourced from a phase I, open-label, non-randomized study where Talazoparib was

administered orally at 0.5 mg/day for 22 days.

Impact of Hepatic Impairment on Talazoparib
Pharmacokinetics
In contrast to renal impairment, hepatic function does not appear to significantly alter the

pharmacokinetics of Talazoparib. A phase I study involving patients with advanced solid tumors

and varying degrees of hepatic impairment (mild, moderate, or severe) found no clinically

meaningful impact on the drug's apparent clearance (CL/F).

Population pharmacokinetic analysis from this study, which included 37 patients, indicated that

baseline creatinine clearance was the only significant covariate affecting Talazoparib's

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


clearance. Furthermore, noncompartmental analysis of data from 17 evaluable patients

showed no clear trend of increased drug exposure with worsening hepatic function. The protein

binding of Talazoparib was also comparable across all hepatic function groups. Consequently,

no dose modification is recommended for patients with any degree of hepatic impairment.

Other Patient Population Considerations
A population pharmacokinetic analysis pooling data from four clinical studies (including two

phase 1, one phase 2, and one phase 3 trial) characterized the pharmacokinetics of

Talazoparib in a broader patient population. This analysis concluded that no dose adjustments

are necessary based on a patient's age, sex, baseline body weight, or Asian race. The study

also noted that the presence of mild renal or hepatic impairment did not warrant a dose

change.

Experimental Protocols
Pharmacokinetic Analysis in Patients with Renal and
Hepatic Impairment
The studies cited in this guide employed robust methodologies to assess the pharmacokinetics

of Talazoparib. Below is a summary of the typical experimental protocol:

Study Design: Phase I, open-label, non-randomized studies were conducted in patients with

advanced solid tumors and varying degrees of organ impairment.

Dosing: Patients received a daily oral dose of Talazoparib (e.g., 0.5 mg for 22 days).

Sample Collection: Plasma and urine samples were collected at multiple time points after

single and multiple doses of Talazoparib to determine its concentration.

Bioanalytical Method: Talazoparib concentrations in plasma and urine were measured using

validated assays. While specific details of the assays are proprietary, they are confirmed to

be validated according to regulatory standards.

Pharmacokinetic Analysis: Plasma pharmacokinetic parameters, including AUC and Cmax,

were calculated using noncompartmental analysis (NCA). Population pharmacokinetic
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(PopPK) analyses were also performed to identify covariates that might influence the drug's

disposition.

Patient Enrollment

Treatment and Sampling

Pharmacokinetic Analysis

Outcome

Patient with Advanced Solid Tumor

Screening for Renal/Hepatic Function

Cohort Assignment
(Normal, Mild, Moderate, Severe)

Talazoparib Administration
(e.g., 0.5 mg daily for 22 days)

Plasma & Urine Sample Collection
(Pre-dose, Post-dose timepoints)

Validated Bioanalytical Assay
(Measurement of Talazoparib Concentration)

Noncompartmental Analysis (NCA)
(Calculation of AUC, Cmax)

Population PK (PopPK) Analysis
(Covariate Identification)

Dose Adjustment Recommendation
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Caption: Workflow for a clinical trial assessing Talazoparib pharmacokinetics in patients with

organ impairment.

Signaling Pathway and Mechanism of Action
Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and

PARP2, which are critical for the repair of single-strand DNA breaks. By inhibiting PARP,

Talazoparib leads to the accumulation of these breaks, which, during DNA replication, generate

double-strand breaks. In tumor cells with deficiencies in homologous recombination repair

(HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be

efficiently repaired, leading to genomic instability and cell death. This mechanism is known as

synthetic lethality.

DNA Damage & Repair
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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